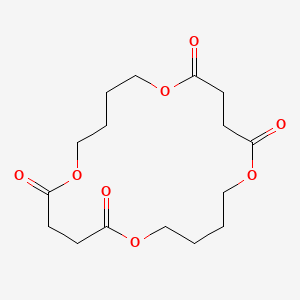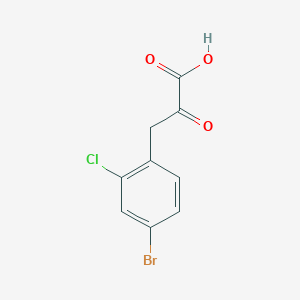
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline (6-CMTI) is a synthetic compound that has become increasingly popular in scientific research due to its wide range of applications. It has been used in a number of studies to investigate biological processes, and its potential therapeutic applications are being explored.
科学研究应用
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the effects of environmental toxins and in studies of the efficacy of treatments for various diseases. In addition, 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in studies of the pharmacokinetics of drugs, and in studies of the pharmacodynamics of drugs.
作用机制
The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to interact with a number of different receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with a number of different enzymes, including monoamine oxidase, cyclooxygenase, and cytochrome P450 enzymes.
Biochemical and Physiological Effects
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-inflammatory and anti-seizure effects. It has also been shown to have neuroprotective and cardioprotective effects, as well as immunomodulatory effects.
实验室实验的优点和局限性
One of the major advantages of using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is relatively easy to synthesize, which makes it cost-effective. In addition, it is relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in solutions. In addition, it can be toxic in high concentrations, which can make it difficult to use in some experiments.
未来方向
Given the wide range of applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, there are a number of potential future directions for research. One potential area of research is to investigate the effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline on a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential area of research is to investigate the effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline on the central nervous system, as well as its potential use as a treatment for various neurological disorders. In addition, research could be conducted to investigate the potential therapeutic applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, as well as its potential use in drug delivery systems. Finally, research could be conducted to investigate the potential side effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, as well as its potential interactions with other drugs.
合成方法
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline can be synthesized by a variety of methods, including the Pictet-Spengler reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is a two-step process in which a phenol is reacted with an aldehyde in the presence of a base to form a cyclic intermediate, which is then reacted with a substituted aniline to form the desired product. The Biginelli reaction is a three-step process in which an aldehyde, an acid, and an urea are reacted in the presence of a base to form the desired product. The Suzuki-Miyaura coupling reaction is a three-step process in which an arylboronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product.
属性
IUPAC Name |
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13/h3-4,7,10,14H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLAMRGGYPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(CNCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1887036-64-7 |
Source


|
| Record name | 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B6596679.png)
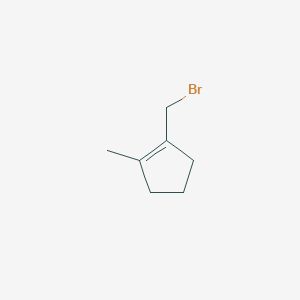

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
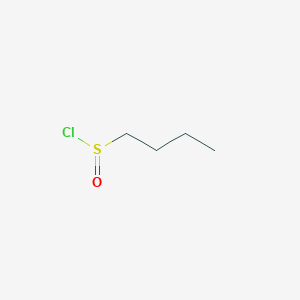
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
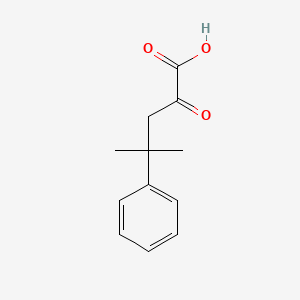
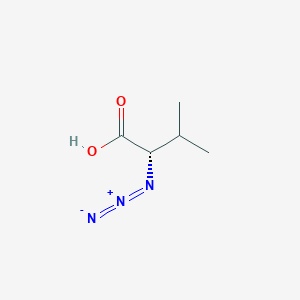
![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)
